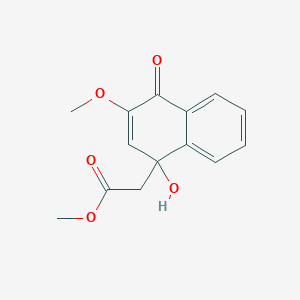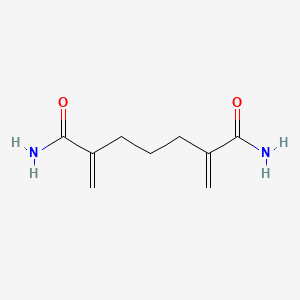
2,6-Dimethylideneheptanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylideneheptanediamide: is an organic compound with the molecular formula C9H16N2O2 It is characterized by the presence of two methylidene groups attached to a heptanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylideneheptanediamide typically involves the reaction of heptanediamide with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde reacts with the amide groups to form the methylidene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,6-Dimethylideneheptanediamide can undergo oxidation reactions, where the methylidene groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding heptanediamine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of heptanediamide derivatives with carbonyl groups.
Reduction: Formation of heptanediamine.
Substitution: Formation of substituted heptanediamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Dimethylideneheptanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile starting material for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with tailored properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylideneheptanediamide involves its ability to undergo various chemical reactions, which can lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed. For example, derivatives with carbonyl groups may interact with enzymes or receptors in biological systems, leading to specific biological effects.
Comparación Con Compuestos Similares
2,6-Dimethylaniline: An aromatic amine with similar structural features but different reactivity.
2,6-Dimethylnaphthalene: An aromatic hydrocarbon with methyl groups at the 2 and 6 positions.
2,6-Diaminohexanoic Acid Amide: An amide derivative with similar functional groups but different carbon chain length.
Uniqueness: 2,6-Dimethylideneheptanediamide is unique due to the presence of two methylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
80323-49-5 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,6-dimethylideneheptanediamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(8(10)12)4-3-5-7(2)9(11)13/h1-5H2,(H2,10,12)(H2,11,13) |
Clave InChI |
SNZQLNZFVFZWMU-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCCC(=C)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


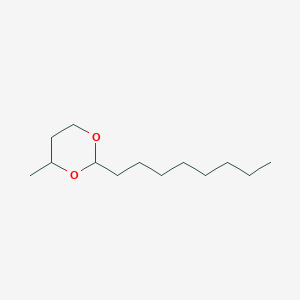
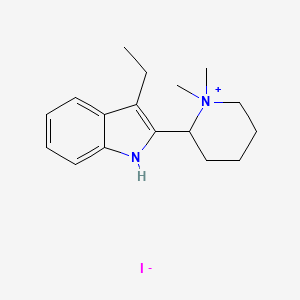

![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
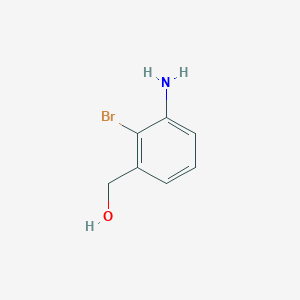
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
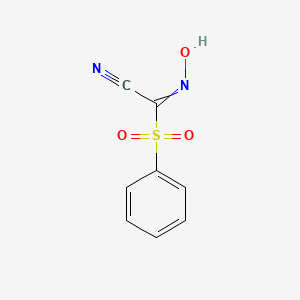

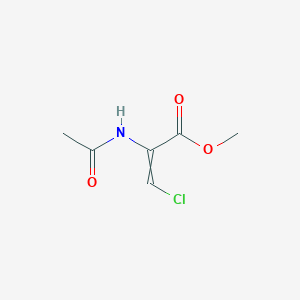
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
